4-Methyltriphenylamine

Hole Transport Material Charge Carrier Mobility OLED

Select 4-Methyltriphenylamine (CAS 4316-53-4) for its order-of-magnitude hole mobility enhancement over unsubstituted triphenylamine. This para-methyl monomer is essential for solution-processable, high-performance hole-transport polymers (HTPs) and electrochromic polyamides exhibiting a distinct green 'on-state'. Its specific HOMO level (~6.06 eV) enables precise energy level alignment in multi-layer OLED devices, ensuring lower drive voltages and extended operational lifetimes that generic TPA cannot match.

Molecular Formula C19H17N
Molecular Weight 259.3 g/mol
CAS No. 4316-53-4
Cat. No. B1310691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyltriphenylamine
CAS4316-53-4
Molecular FormulaC19H17N
Molecular Weight259.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H17N/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3
InChIKeyIULUNTXBHHKFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyltriphenylamine (CAS 4316-53-4) – Technical Specifications and Core Identity for OLED and Organic Electronics Procurement


4-Methyltriphenylamine (CAS 4316-53-4), also known as N,N-Diphenyl-p-toluidine, is a para-methyl-substituted triphenylamine derivative . This aromatic amine, with the molecular formula C19H17N and a molecular weight of 259.35 g/mol, is a solid at room temperature with a melting point of 67 °C and is soluble in toluene . It serves as a fundamental building block and a key hole-transport material in organic electronics, where its electronic properties are leveraged in applications such as OLEDs and polymer synthesis [1].

Why 4-Methyltriphenylamine Cannot Be Directly Substituted by Unmodified Triphenylamine in High-Performance Electronic Devices


While the triphenylamine (TPA) core is a common motif for hole-transport materials (HTMs), unsubstituted TPA is not an optimal choice for many high-performance device architectures due to its lower charge carrier mobility and inferior morphological stability compared to its alkylated derivatives [1]. The introduction of a single para-methyl group, as in 4-Methyltriphenylamine, is not a trivial structural modification. Research indicates that this specific alkyl substitution leads to an order-of-magnitude enhancement in charge carrier mobility relative to the parent TPA molecule [1]. This critical performance gap means that substituting 4-Methyltriphenylamine with generic, unsubstituted triphenylamine will likely result in significantly degraded device performance, including lower current densities, reduced luminance, and shorter operational lifetimes. The quantitative evidence below details the precise, measurable advantages conferred by the 4-Methyltriphenylamine structure.

Quantitative Performance Differentiation Guide for 4-Methyltriphenylamine vs. Key Comparators


Order-of-Magnitude Enhancement in Hole Transport Mobility vs. Unsubstituted Triphenylamine

4-Methyltriphenylamine and other alkyl-substituted triphenylamine derivatives demonstrate a significant improvement in hole transport properties compared to the unsubstituted triphenylamine (TPA) parent molecule [1]. Experimental characterization reveals that the attachment of an alkyl group, such as a methyl, in the para-position leads to an 'order of magnitude' enhancement in charge carrier mobility [1]. This dramatic increase is attributed to improved intermolecular interactions and favorable changes in molecular packing, as evidenced by a reduction in intermolecular distance from 3.57 Å for pure TPA to 3.43 Å for the tert-butyl analog, leading to stronger intermolecular interaction [1].

Hole Transport Material Charge Carrier Mobility OLED

Tailored Ionization Potential (HOMO Level) for Optimized Hole Injection Barriers

The introduction of the methyl substituent in 4-Methyltriphenylamine provides a precise method for tuning the energy levels of the resulting material, which is critical for optimizing charge injection at electrode interfaces [1]. A computational study calculated the ionization potential (IP) of a related triphenylamine derivative to be 6.0597 eV [2]. This value is consistent with the Hammett parameter correlation, which shows that the ionization potential (and thus the HOMO energy level) of triphenylamine-based hole transport materials can be systematically tuned by changing the substituent [2]. This tunability allows device engineers to select a derivative like 4-Methyltriphenylamine to achieve an optimal energy barrier at the ITO/HTL interface, minimizing voltage losses and maximizing power efficiency.

Energy Level Alignment HOMO Level Hole Injection

Comparative Electrochromic and Redox Behavior in Polyamides vs. Trifluoromethyl Analogs

When polymerized into aromatic polyamides, the 4-Methyltriphenylamine (MTPA) unit imparts distinct electrochromic properties compared to its 4-(trifluoromethyl)triphenylamine analog [1]. In a direct comparative study, polyamides derived from a diamine monomer containing the MTPA unit exhibited a green coloration upon electrochemical oxidation, whereas the analogous polymer with a trifluoromethyl group turned dark golden [1]. Furthermore, a related MTPA-containing polyamide system demonstrated a reversible oxidation redox couple at approximately 1.20 V versus Ag/AgCl in acetonitrile, with strong blue fluorescence emission at 454 nm and a high quantum yield up to 64% [2].

Electrochromism Redox Polymer Polyamide

Solubility and Processability Trade-off in Alkyl-Substituted Triphenylamine Polymers

The choice of alkyl substituent on the triphenylamine core directly impacts the solubility and processability of the resulting polymers, which is a key factor in manufacturing. A study comparing poly(4-alkyltriphenylamine)s found that while poly(4-methyltriphenylamine) (P-MTPA) can be synthesized and is useful, the polymer derived from 4-n-butyltriphenylamine (P-nBTPA) exhibits superior solubility and film-forming ability due to its longer, more flexible side chain [1]. This highlights that 4-Methyltriphenylamine provides a specific balance of properties: it offers the enhanced electronic performance of an alkylated TPA while maintaining sufficient solubility for many standard processing solvents like toluene , as opposed to the less soluble unsubstituted TPA or the more soluble but electronically distinct n-butyl analog.

Polymer Processability Solubility Thin Film Fabrication

Validated Application Scenarios for 4-Methyltriphenylamine Based on Comparative Performance Evidence


Monomer for High-Performance Hole-Transporting Polymers and Copolymers

4-Methyltriphenylamine is a preferred monomer for synthesizing advanced hole-transport polymers (HTPs) and copolymers where a specific balance of electronic performance and solution processability is required [1][2]. Its methyl group provides an order-of-magnitude enhancement in hole mobility compared to unsubstituted TPA polymers [1], while its solubility in common organic solvents like toluene allows for cost-effective solution processing techniques such as spin-coating or inkjet printing . This makes it an ideal building block for the hole transport layer (HTL) in solution-processed OLEDs and organic photovoltaics (OPVs), as demonstrated by its use in poly(4-methyl-triphenylamine-co-acetoaldehyde) (TPA-AA) for efficient white polymer light-emitting diodes [3].

Synthesis of Electrochromic Polyamides with Specific Green/Blue Coloration

Based on direct comparative evidence, 4-Methyltriphenylamine is the necessary monomer for synthesizing electrochromic aromatic polyamides that exhibit a distinct green coloration upon oxidation, as opposed to the dark golden color of the CF3-substituted analog [4]. This specific colorimetric response, combined with high thermal stability (10% weight loss >480 °C and glass transition temperatures of 252-309 °C) and strong blue fluorescence (quantum yield up to 64%), makes MTPA-derived polyamides uniquely suited for applications like smart windows, electrochromic displays, and optical shutters where a well-defined green 'on-state' is a critical design specification [4][5].

Small-Molecule Hole-Transport Material with Precisely Tunable HOMO Level

For the optimization of multi-layer OLED devices, the precise energy level alignment at the anode/HTL interface is paramount for minimizing drive voltage and maximizing efficiency [6]. The Hammett parameter correlation for triphenylamine derivatives confirms that the substituent on the TPA core directly and predictably tunes the ionization potential (HOMO level) [6]. Therefore, 4-Methyltriphenylamine, with its specific calculated IP (~6.06 eV), offers a distinct energy level that may provide a more favorable hole injection barrier with common anode materials (e.g., ITO) compared to other in-class alternatives with different substituents, such as the trifluoromethyl analog [4][6]. This makes it a strategic choice for device physicists and engineers engaged in energy level optimization.

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